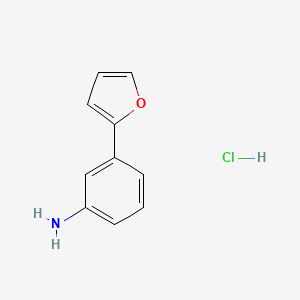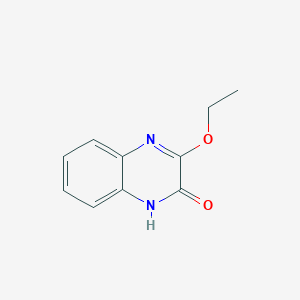
3-Ethoxyquinoxalin-2(1H)-one
Overview
Description
3-Ethoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 3-position and the keto group at the 2-position of the quinoxaline ring contribute to the unique chemical properties of this compound.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxyquinoxalin-2(1H)-one is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and anxiety .
Mode of Action
this compound acts as an antagonist at the 5-HT3 receptor . This means it binds to these receptors and blocks them, preventing serotonin from attaching to the receptors and triggering a response . This action can lead to changes in the transmission of signals in the brain .
Biochemical Pathways
The blocking of the 5-HT3 receptors by this compound affects the serotonergic pathways in the brain . These pathways are involved in various functions, including mood regulation and anxiety . By blocking the 5-HT3 receptors, this compound can alter the activity within these pathways .
Result of Action
The result of this compound’s action is a potential anti-depressant-like activity . By blocking the 5-HT3 receptors, it can alter the serotonergic pathways in the brain, which may lead to changes in mood and anxiety .
Biochemical Analysis
Biochemical Properties
3-Ethoxyquinoxalin-2(1H)-one plays a significant role in biochemical reactions, particularly as a ligand for certain receptors. It has been shown to interact with the serotonin type-3 (5-HT3) receptor, acting as an antagonist . This interaction is crucial as it can influence neurotransmitter release and modulate synaptic transmission. The compound binds to the receptor, preventing serotonin from activating it, which can have downstream effects on various physiological processes. Additionally, this compound has been found to interact with enzymes involved in its metabolic pathways, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving serotonin. By antagonizing the 5-HT3 receptor, this compound can alter the release of neurotransmitters, impacting cell communication and function . This compound also affects gene expression, potentially leading to changes in protein synthesis and cellular metabolism. Studies have shown that this compound can modulate the levels of neurotransmitters like norepinephrine and serotonin, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the 5-HT3 receptor. The compound binds to the receptor’s active site, inhibiting its activation by serotonin . This binding prevents the receptor from triggering downstream signaling pathways that would typically result in neurotransmitter release. Additionally, this compound may influence enzyme activity, either by direct inhibition or by altering gene expression to modulate enzyme levels . These molecular interactions are key to understanding the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its activity over extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant pharmacological activity without adverse effects . At higher doses, toxic effects may be observed, including alterations in neurotransmitter levels and potential neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound to maximize its benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues also determines its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with ethyl glyoxalate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then cyclized to form the quinoxaline ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction of the keto group can yield 3-ethoxyquinoxalin-2-ol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoxaline-2,3-dione.
Reduction: 3-Ethoxyquinoxalin-2-ol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the ethoxy and keto groups.
3-Methylquinoxalin-2(1H)-one: Similar structure with a methyl group instead of an ethoxy group.
2,3-Dimethylquinoxaline: Contains two methyl groups at the 2 and 3 positions.
Uniqueness
3-Ethoxyquinoxalin-2(1H)-one is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
3-ethoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10-9(13)11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJJZZHUJOTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


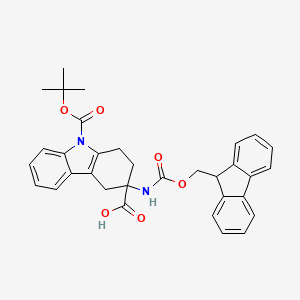

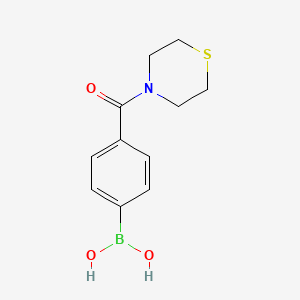
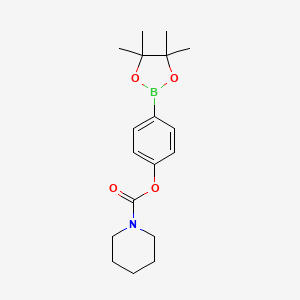
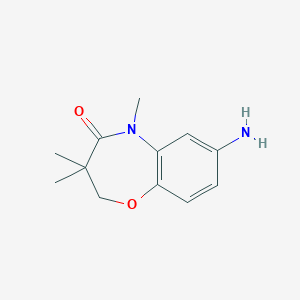
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)

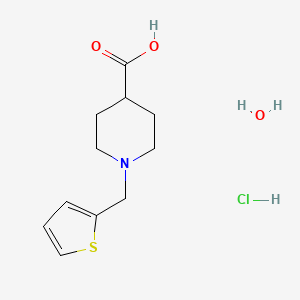
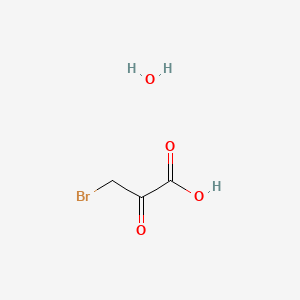
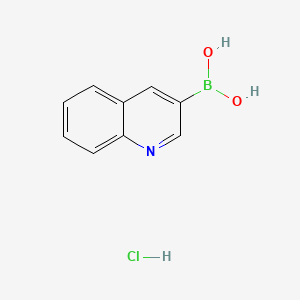
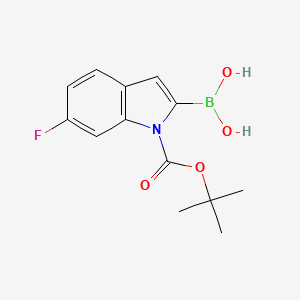
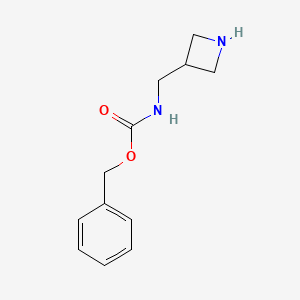
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)
